2-methoxy-5-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
2-METHOXY-5-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a morpholine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes . The reaction conditions often require the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like NaBH4 or LiAlH4 to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like NaBH4 for reduction . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-METHOXY-5-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can act as a nucleophilic site, allowing the compound to bind to enzymes or receptors, thereby modulating their activity . The morpholine and pyrimidine rings contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(4-methylpiperazin-1-yl)aniline: This compound shares structural similarities with the presence of a methoxy group and a piperazine ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with a methoxyphenyl group and aniline structure.
Uniqueness
The uniqueness of 2-METHOXY-5-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H27N5O4S |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H27N5O4S/c1-16-4-9-20(31-3)21(14-16)33(29,30)27-19-7-5-18(6-8-19)25-23-24-17(2)15-22(26-23)28-10-12-32-13-11-28/h4-9,14-15,27H,10-13H2,1-3H3,(H,24,25,26) |
InChI Key |
BBXBVOQSLJOJML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C |
Origin of Product |
United States |
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